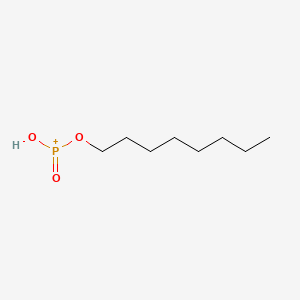

Octyl hydrogen phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35103-75-4 |

|---|---|

Molecular Formula |

C8H18O3P+ |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

hydroxy-octoxy-oxophosphanium |

InChI |

InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8-11-12(9)10/h2-8H2,1H3/p+1 |

InChI Key |

YFALXUFMKRZHTO-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCO[P+](=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octyl Hydrogen Phosphonate and Its Derivatives

C-P Bond Formation Strategies

The construction of the C-P bond is central to the synthesis of phosphonates. Strategies are broadly categorized into catalytic and non-catalytic methods, each offering distinct advantages in terms of substrate scope, reaction conditions, and environmental impact.

Catalytic Approaches

Catalytic methods, particularly those employing transition metals, have become indispensable for their high efficiency and functional group tolerance. These approaches facilitate the coupling of various carbon electrophiles with phosphorus nucleophiles under relatively mild conditions.

Palladium catalysis is a powerful tool for C-P bond formation. While the direct use of hypophosphorous acid in tandem processes is a specific and advanced area, the principles are extensions of well-established palladium-catalyzed cross-coupling reactions. Mechanistic studies have shown that the P(O)H coupling partner, such as a dialkyl phosphite (B83602), can reduce the palladium(II) catalyst precursor to the active Pd(0) species and also act as a ligand in the catalytic cycle. acs.org The general catalytic cycle for such reactions, like the Hirao coupling, involves three main steps: oxidative addition of an organic halide to the Pd(0) complex, ligand exchange with the phosphorus nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.comnih.gov

Recent advancements focus on expanding the scope of coupling partners beyond traditional aryl halides to include more accessible starting materials like phenols, through their conversion to aryl nonaflates. acs.orgnih.gov These reactions can be significantly accelerated by additives like sodium iodide, which can lead to faster reaction times and high yields. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed C-P Bond Formation

| Coupling Partners | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Nonaflate + Diphenylphosphine Oxide | Pd(OAc)₂ | NaI, Et₃N, DMF, 110 °C, 4 h | Aryl Phosphine (B1218219) Oxide | 78% | acs.orgnih.gov |

| Aryl Nonaflate + Diethyl Phosphite | Pd(PPh₃)₄ | NaI, Et₃N, DMF, 80 °C, 6 h | Aryl Phosphonate (B1237965) | Good | acs.org |

| Bromobenzene + Diethyl H-phosphonate | Pd(OAc)₂ / PPh₃ | Toluene, 100 °C | Diethyl Phenylphosphonate | High | sci-hub.se |

Hirao Reaction: The Hirao reaction is a cornerstone of C-P bond formation, traditionally involving the palladium-catalyzed coupling of aryl halides with H-phosphonates, secondary phosphine oxides, or H-phosphinates. mdpi.comnih.govwikipedia.org The reaction typically uses a Pd(0) catalyst, which can be generated in situ from Pd(II) precursors like Pd(OAc)₂. acs.orgmdpi.com The scope of the Hirao reaction has been expanded to various aryl and vinyl halides and triflates. wikipedia.org Nickel catalysts are also frequently employed in Hirao-type reactions, offering a more cost-effective alternative to palladium. mdpi.comresearchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed methods provide an alternative pathway for C-P bond formation. These reactions can couple arylboronic acids with H-phosphonate diesters. amazonaws.com A typical procedure involves heating a mixture of the arylboronic acid, H-phosphonate, a copper source like Cu₂O, and a ligand such as 1,10-phenanthroline (B135089) in a suitable solvent. amazonaws.com Another novel copper-catalyzed approach involves the cross-coupling of alkyl and phosphorus radicals, generated from aliphatic acids and H-P(O) compounds, respectively, to form C(sp³)-P bonds. organic-chemistry.org

Nickel-Catalyzed Electrochemical Reactions: Electrochemical methods represent a greener and more efficient approach to catalysis by avoiding the use of chemical reductants. Electrochemically induced nickel catalysis has been successfully applied to C-P bond formation. nih.gov In these systems, a stable Ni(II) precursor is reduced at the cathode to generate a highly reactive Ni(0) species in situ. nih.gov This Ni(0) complex then participates in the catalytic cycle, for instance, by coupling with aryl halides. nih.gov This strategy has been used for various bond-forming reactions, including the cross-coupling of aryl halides with chlorophosphanes or secondary phosphanes. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for C-P Bond Formation

| Reaction Type | Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Hirao Reaction (Pd) | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Halides + H-Phosphonates | Well-established, broad scope. | nih.govwikipedia.org |

| Hirao Reaction (Ni) | Ni(II) salts + reductant, Ni(0) | Aryl Halides, Phenol Derivatives, Aryl Nitriles | Cost-effective alternative to palladium. | mdpi.comresearchgate.net |

| Copper-Catalyzed | Cu₂O, Cu(OAc)₂, CuI | Arylboronic Acids, Aliphatic Acids + H-P(O) compounds | Couples different substrate types, including radical-based methods. | amazonaws.comorganic-chemistry.org |

| Nickel-Catalyzed Electrochemical | NiCl₂(PPh₃)₂, Ni(acac)₂ | Aryl Halides + Phosphanes | Avoids chemical reductants, in situ generation of active Ni(0). | nih.govnih.govchinesechemsoc.org |

Photoredox catalysis has emerged as a powerful and sustainable strategy for C-P bond formation, operating under mild conditions using visible light. purdue.edunih.gov This method often employs a dual catalytic system where a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process to generate radical intermediates. acs.org These highly reactive radicals then couple with phosphorus nucleophiles. acs.org Transition-metal-free photoredox systems have been developed, for example, using organic dyes like 10H-phenothiazine (PTZ) as the photocatalyst to couple aryl halides with trialkyl phosphites. purdue.edunih.gov This approach exhibits broad functional group tolerance and can often be performed under atmospheric conditions, even in aqueous solvent mixtures. nih.gov The mild conditions make photoredox catalysis an attractive alternative to traditional transition-metal-catalyzed methods. rsc.orgkaust.edu.sa

Non-Catalytic and Environmentally Conscious Methods

To address the cost and toxicity concerns associated with some metal catalysts, non-catalytic and environmentally friendly methods have been developed. These strategies often focus on improving atom economy and reducing waste.

Solvent-free reactions are a cornerstone of green chemistry, minimizing volatile organic compound (VOC) emissions and simplifying product purification. The condensation of carbonyl compounds with phosphites to form α-hydroxyphosphonates is a well-known reaction that can be performed efficiently under solvent-free conditions. mdpi.com These reactions can be promoted by catalysts or, in some cases, proceed without any catalyst, particularly with the use of energy sources like ultrasonic irradiation. mdpi.com For instance, the reaction of aldehydes with trialkyl phosphites under ultrasound can be completed in minutes, affording excellent yields of the desired α-hydroxyphosphonates. mdpi.com Similarly, catalyst-free versions of the Kabachnik–Fields reaction, which produces α-aminophosphonates, have been reported to proceed with high efficiency under solvent-free sonication conditions. rsc.org

Table 3: Examples of Solvent-Free Phosphonate Synthesis

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pudovik Reaction | Aldehydes/Ketones + Trialkyl Phosphites | Ultrasonic irradiation, 25 °C, 10-35 min | Excellent | mdpi.com |

| Kabachnik–Fields Reaction | 4-Chloroaniline + 4-Chlorobenzaldehyde + Triethylphosphite | Ultrasonic irradiation, 20 sec | 99% | rsc.org |

| Iodine-catalyzed coupling | Aryl Amines + Dialkyl H-Phosphonates | I₂ (catalyst), room temp. | up to 88% | nih.gov |

Microwave and Ultrasound-Promoted Syntheses

Modern synthetic chemistry increasingly utilizes energy-efficient and time-saving methodologies, with microwave (MW) and ultrasound irradiation emerging as powerful tools in the synthesis of organophosphorus compounds. mdpi.comnih.gov These techniques often lead to faster reaction times, higher selectivity, and can sometimes eliminate the need for catalysts or solvents. mdpi.comresearchgate.net

Microwave-assisted organic synthesis leverages the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating. This can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov For phosphonate synthesis, MW irradiation has been effectively used in multicomponent reactions, which are inherently atom-economical and efficient. mdpi.com For instance, the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate through the condensation of salicylaldehyde, malononitrile, and diethyl phosphite has been optimized under microwave conditions, highlighting the potential for creating complex phosphonate derivatives in high yields. mdpi.com

Table 1: Comparison of Conventional vs. MW/Ultrasound Synthesis

| Feature | Conventional Heating | Microwave (MW) Irradiation | Ultrasound Irradiation |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection (Slow, Non-uniform) | Direct dielectric heating (Rapid, Uniform) | Acoustic Cavitation (Localized Hot Spots) |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |

| Yields | Often moderate | Generally higher | Generally higher |

| Side Reactions | More prevalent due to prolonged heating | Often reduced | Can be reduced |

| Energy Efficiency | Lower | Higher | Higher |

| Scalability | Well-established | Can be a limitation mdpi.com | Can be challenging |

Light-Mediated Strategies

Photoredox catalysis using visible light has become a prominent strategy for forming carbon-phosphorus bonds under mild, metal-free conditions. organic-chemistry.orgmdpi.com These methods offer an alternative to traditional, often harsher, synthetic routes. The phosphonylation of bromo-substituted 1,10-phenanthrolines, for example, can be achieved using Eosin Y as a photocatalyst under blue light irradiation. mdpi.comnih.gov

A general mechanism for visible-light-mediated synthesis of aryl phosphonates involves the reaction of diaryliodonium salts with phosphites. organic-chemistry.org This process is initiated by the formation of an electron-donor–acceptor (EDA) complex between the phosphite and the diaryliodonium salt. organic-chemistry.org Under visible light, this complex decomposes, generating aryl radicals and phosphorus radical cations. These reactive intermediates then combine to form a phosphonium (B103445) salt, which subsequently undergoes nucleophilic displacement to yield the final aryl phosphonate product. organic-chemistry.org This strategy has proven effective with a wide range of functional groups and has been used to synthesize pharmaceutically relevant compounds. organic-chemistry.org

Key findings from research in this area include:

Catalyst: Organic dyes such as Eosin Y can effectively catalyze the reaction, avoiding the need for transition metals. mdpi.comnih.gov

Conditions: Reactions typically proceed smoothly at room temperature under blue light irradiation. organic-chemistry.orgmdpi.com

Scope: The method is tolerant of various functionalities on the aromatic ring and can be applied to different phosphites. organic-chemistry.org

Mechanism: The reaction proceeds via radical intermediates generated through the photo-induced decomposition of an EDA complex. organic-chemistry.org

Addition Reactions to Unsaturated Substrates

The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a direct route to α-aminophosphonates. wikipedia.org It is a three-component condensation involving a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphonate (a hydrophosphoryl compound). wikipedia.orgorganic-chemistry.org α-Aminophosphonates are of significant interest as they are phosphorus analogs of α-amino acids. wikipedia.orgresearchgate.net

The reaction mechanism can vary depending on the nature of the reactants, particularly the basicity of the amine. organic-chemistry.orgrgmcet.edu.in One common pathway involves the initial formation of an imine from the carbonyl and amine, which is then followed by the nucleophilic addition of the phosphonate across the C=N double bond. wikipedia.orgrgmcet.edu.in This second step is essentially a Pudovik reaction. Alternatively, the components can form a complex intermediate before the final product is formed. organic-chemistry.org The reaction can be accelerated by using catalysts, including both acids and bases, or by employing dehydrating agents. wikipedia.orgorganic-chemistry.org

Table 2: Key Aspects of the Kabachnik-Fields Reaction

| Component | Role | Examples |

|---|---|---|

| Carbonyl Compound | Electrophilic carbon source | Aldehydes, Ketones wikipedia.org |

| Amine | Nucleophile, source of nitrogen | Ammonia, Primary/Secondary Amines rgmcet.edu.in |

| Hydrophosphoryl Compound | Phosphorus source | Dialkyl phosphonates [(RO)2P(O)H] wikipedia.org |

| Product | α-Aminophosphonate derivative | R'R''C(NR'''R'''')P(O)(OR)2 |

The radical addition of H-phosphonates to unsaturated carbon-carbon bonds (alkenes and alkynes) is a highly atom-economical method for creating P-C bonds and synthesizing organophosphonate diesters. nih.gov This hydrophosphonylation process typically involves a free-radical chain mechanism. nih.govlibretexts.org

The reaction is initiated by a radical initiator, such as a peroxide, which abstracts the hydrogen atom from the H-phosphonate [(RO)₂P(O)H] to form a phosphonyl radical [(RO)₂P(O)•]. nih.govorganic-chemistry.org This phosphorus-centered radical then adds to the alkene or alkyne double or triple bond. organic-chemistry.orgumich.edu The resulting carbon-centered radical subsequently abstracts a hydrogen atom from another molecule of H-phosphonate, propagating the chain and forming the final phosphonate product. nih.gov

This method has been successfully applied to a variety of terminal and internal alkenes. nih.gov To avoid polymerization of the alkene, an excess of the H-phosphonate is often used to ensure the propagation step is favored. nih.gov The reaction can be initiated thermally with radical initiators like di-tert-butyl peroxide or photochemically (e.g., UV irradiation). nih.govumich.edu

Phosphonate Moiety Transformation and Functionalization

The conversion of phosphonate diesters to their corresponding phosphonic acids or monoesters is a crucial transformation. This dealkylation process involves the cleavage of one or both of the ester P-O-C bonds. nih.gov Several methods exist, ranging from harsh acidic hydrolysis to milder procedures using silyl (B83357) halides. nih.govresearchgate.net

Acidic Hydrolysis: A common and straightforward method involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govresearchgate.net This process typically occurs in two consecutive steps, removing one alkyl group and then the second. nih.gov

Silyl Halide Reagents: For substrates that are sensitive to strong acids, milder dealkylation reagents are preferred. Trimethylsilyl (B98337) halides, particularly iodotrimethylsilane (B154268) (TMSI) and chlorotrimethylsilane (B32843) (TMSCl), are highly effective. nih.govgoogle.com Iodotrimethylsilane reacts rapidly and quantitatively at room temperature to transform alkyl phosphonate esters into their corresponding trimethylsilyl esters, which are then easily hydrolyzed with water or methanol (B129727) to yield the phosphonic acid. rsc.org This method is selective and does not affect aryl phosphate (B84403) esters or many other functional groups. rsc.org Similarly, chlorotrimethylsilane can be used, often at elevated temperatures in a sealed vessel, to achieve high yields of dealkylation for various ester groups. google.comnih.gov The McKenna procedure is a well-known two-step method that utilizes bromotrimethylsilane (B50905) followed by methanolysis. researchgate.net

A simple method for partial dealkylation to prepare alkyl alkylphosphonates involves using hydrazine (B178648) hydrate (B1144303) under solvent-free conditions, which can produce the monoester in nearly quantitative yields at ambient temperature. researchgate.net

Table 3: Comparison of Phosphonate Dealkylation Methods

| Reagent/Method | Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Conc. HCl / HBr | Reflux nih.gov | Low | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |

| Iodotrimethylsilane (TMSI) | Room temperature rsc.org | High (cleaves alkyl, not aryl esters) rsc.org | Mild, rapid, quantitative rsc.org | Reagent can be expensive/moisture-sensitive |

| Chlorotrimethylsilane (TMSCl) | Elevated temperature, sealed vessel google.comnih.gov | Good | Effective for various esters, avoids iodide salts google.com | Requires elevated temperatures and pressure |

| Hydrazine Hydrate | Ambient temperature, solvent-free researchgate.net | Partial dealkylation (monoester) | Mild, high yield, simple work-up researchgate.net | Primarily for partial dealkylation |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of octyl hydrogen phosphonate (B1237965) in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

One-dimensional ¹H, ¹³C, and ³¹P NMR are fundamental tools for the structural verification and purity analysis of phosphonate compounds. The natural abundance of the ³¹P nucleus is 100%, making ³¹P NMR a highly sensitive and invaluable technique for analyzing organophosphorus compounds.

¹H NMR: The proton NMR spectrum of octyl hydrogen phosphonate provides information on the structure of the octyl chain. Signals corresponding to the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group can be distinguished by their chemical shifts and coupling patterns. The protons on the carbon adjacent to the phosphorus atom will exhibit splitting due to coupling with the ³¹P nucleus (²JP-H).

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the eight carbon atoms in the octyl chain. Similar to ¹H NMR, the carbon atoms near the phosphorus atom experience heteronuclear spin couplings, resulting in splitting of their signals. These ¹³C-¹³P coupling constants (JC-P) are highly informative; one-bond couplings (¹JC-P) are typically large (often exceeding 100 Hz), while two- and three-bond couplings are smaller. The use of simultaneous ¹H and ³¹P decoupling can simplify complex spectra and help in the unequivocal assignment of carbon signals.

³¹P NMR: The ³¹P NMR spectrum typically shows a single resonance for this compound (in a pure solvent), the chemical shift of which is characteristic of the phosphonate group. This provides direct confirmation of the phosphorus environment and is extremely sensitive to impurities or degradation products, which would appear as additional peaks. Proton-decoupled ³¹P NMR is often employed to simplify the spectrum and improve sensitivity.

The combination of these three NMR techniques allows for a complete assignment of the molecule's structure and a quantitative assessment of its purity.

Table 1: Representative NMR Data for Alkyl Phosphonates

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Feature | Coupling Constant Example |

|---|---|---|---|

| ¹H | 0.8 - 4.0 | Signals for alkyl chain protons; splitting by ³¹P for α-protons. | ²JP-H: ~24 Hz |

| ¹³C | 10 - 70 | Signals for alkyl chain carbons; splitting by ³¹P. | ¹JC-P: > 100 Hz |

| ³¹P | -5 to 30 | Single peak characteristic of the phosphonate group. | N/A |

Solid-state NMR (ssNMR) is essential for characterizing this compound in its solid form or when it is bound to a surface, such as on metal oxide nanoparticles. In the solid state, molecules are fixed in space, leading to anisotropic interactions that are averaged out in solution. These interactions provide rich structural information.

For surface-bound phosphonates, ³¹P ssNMR can distinguish between different binding modes (e.g., monodentate, bidentate, tridentate) through changes in the phosphorus chemical shift. The technique is also highly sensitive to the protonation state of the phosphonate group.

A key parameter measured in ssNMR is the chemical shift anisotropy (CSA), which describes the orientation-dependent nature of the chemical shift. The ³¹P CSA is sensitive to the local electronic environment and symmetry around the phosphorus nucleus. Therefore, it can be used to identify different crystalline forms (polymorphism) of this compound, as each polymorph would have a unique arrangement of molecules and thus a distinct ³¹P CSA. Magic Angle Spinning (MAS) is a technique used to average these anisotropic interactions, resulting in sharper spectral lines.

Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between different nuclei within a molecule, which is invaluable for resolving complex spectra where one-dimensional signals overlap.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. For this compound, this technique would show correlations between adjacent methylene groups along the alkyl chain, confirming the sequence of the carbon backbone.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map the correlations between directly bonded heteronuclei, most commonly ¹H and ¹³C. A ¹H-¹³C HETCOR or HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. A ¹H-³¹P HSQC can also be used, which is a highly sensitive method for detecting phosphonate compounds by correlating protons with the phosphorus nucleus. Long-range versions of these experiments (e.g., HMBC) can reveal correlations over two or three bonds, further aiding in structural elucidation.

When this compound is in the form of a salt (e.g., sodium octyl phosphonate), specialized NMR techniques can be used to study the interactions between the phosphonate anion and the counterion. Sodium-23 (²³Na) is an NMR-active nucleus that is particularly useful for this purpose.

²³Na is a quadrupolar nucleus (spin I = 3/2), meaning its NMR signal is highly sensitive to the symmetry of the local electric field gradient. When a sodium ion is freely solvated, it exists in a highly symmetric environment, resulting in a relatively sharp NMR signal. However, if the sodium ion binds to or interacts closely with the phosphonate headgroup, the symmetry of its environment is reduced. This change leads to a significant broadening of the ²³Na NMR signal and can also cause a shift in its resonance frequency. By measuring the chemical shift and linewidth of the ²³Na signal, researchers can gain insight into the nature and strength of the ion-pairing interaction between the sodium counterion and the phosphonate.

Surface Sensitive Spectroscopies

When this compound is used to modify surfaces, forming self-assembled monolayers (SAMs) or thin films, surface-sensitive techniques are required to analyze the composition and chemical nature of the adsorbed layer.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. It is therefore ideal for studying thin films of this compound on various substrates.

In an XPS experiment, the surface is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its specific chemical state.

For an octyl phosphonate monolayer, XPS can:

Confirm Elemental Composition: The presence of carbon (C), oxygen (O), and phosphorus (P) on the surface can be confirmed by detecting the C 1s, O 1s, and P 2p photoelectrons.

Determine Chemical States: High-resolution scans of the individual element peaks can reveal information about chemical bonding.

C 1s: The C 1s region can be deconvoluted to show a primary peak corresponding to the C-C and C-H bonds of the alkyl chain (typically around 285.0 eV) and potentially smaller components at higher binding energies for carbons bonded to oxygen or phosphorus.

P 2p: The binding energy of the P 2p peak is characteristic of the phosphonate group and its interaction with the substrate. A peak around 133-134 eV is typically attributed to the phosphonate group bound to a metal oxide surface.

O 1s: The O 1s spectrum can show contributions from the P-O bonds in the phosphonate headgroup as well as from the underlying substrate (e.g., a metal oxide).

By analyzing the binding energies and relative intensities of these peaks, XPS provides a detailed picture of the chemical nature of the octyl phosphonate film and its binding mechanism to the surface.

Table 2: Typical XPS Binding Energies for Alkyl Phosphonates on Surfaces

| Core Level | Typical Binding Energy (eV) | Attributed Chemical State |

|---|---|---|

| C 1s | ~285.0 | C-C, C-H in the alkyl chain |

| P 2p | ~133.3 | Phosphonate group (P-O) bound to a surface |

| O 1s | ~531-533 | P-O, P=O in phosphonate; substrate oxide |

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for the molecular-level investigation of this compound. It probes the vibrational modes of its constituent chemical bonds, offering a unique fingerprint of its structure and chemical environment.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present. For this compound, IR spectroscopy is crucial for confirming the presence of the phosphonate headgroup and the octyl tail, as well as for studying hydrogen bonding interactions.

The vibrational spectrum of a molecule is considered a unique physical property and can be used as a fingerprint for identification. Key structural features and functional groups produce characteristic and reproducible absorptions in the spectrum. The fundamental requirement for a vibration to be IR active is a net change in the dipole moment during the vibration.

Key spectral regions for this compound include:

P=O Stretching: A strong absorption band typically found near 1250 cm⁻¹ is indicative of the phosphoryl double bond.

P-O-H and P-O-C Stretching: The phosphonate group exhibits vibrations in the 900-1200 cm⁻¹ range. Specifically, P-OH vibrations are often located between approximately 800 and 850 cm⁻¹.

C-H Stretching: The octyl chain is identified by strong absorption bands in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

These characteristic frequencies can shift based on the molecule's environment, such as its aggregation state or its interaction with a surface, providing valuable information on intermolecular forces like hydrogen bonding.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (CH₂/CH₃) Stretching | 2850 - 3000 | Strong |

| P=O Stretching | ~1250 | Strong |

| P-O Stretching | 900 - 1200 | Strong |

| P-OH Stretching | 800 - 850 | Medium-Broad |

Raman Spectroscopy for Solution and Surface Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the energy of the molecular vibrations. A key advantage of Raman spectroscopy is its low interference from water, making it exceptionally well-suited for studying molecules in aqueous solutions.

For a vibrational mode to be Raman active, there must be a change in the bond polarizability during the vibration. The Raman spectrum of this compound is characterized by vibrations associated with the phosphonate group. The P=O stretching mode, for instance, typically appears as a medium-intensity band.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that allows for the detection of molecules adsorbed on or near metallic nanostructures, such as silver or gold. mdpi.com The plasmonic properties of these nanostructures can dramatically enhance the Raman signal, enabling direct and rapid detection even at very low concentrations. mdpi.com SERS is particularly useful for analyzing the interaction and orientation of this compound when it forms self-assembled monolayers (SAMs) on metal surfaces. Studies on related phosphonic acids have shown that the deprotonated phosphonate forms are typically SERS active.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|

| PO₄³⁻ Symmetric Stretch | ~960 |

| δ(OPO) Bending | ~440 |

Other Analytical Techniques for Material Characterization

Beyond vibrational spectroscopy, a range of other analytical methods are employed to characterize the structural and physical properties of materials that incorporate this compound.

X-ray Powder Diffraction (XRD) for Crystalline Structure Analysis

X-ray Powder Diffraction (PXRD) is the primary technique for determining the crystalline structure of materials. It works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase and provides information about the unit cell dimensions, crystal system, and space group.

For materials containing this compound, such as metal-phosphonate frameworks, XRD is indispensable for structure solution and phase identification. nih.gov High-resolution PXRD, often performed at a synchrotron source, can provide data of sufficient quality to solve crystal structures ab initio (from the powder pattern alone). researchgate.net The analysis of diffraction peak broadening can also yield information on microstructural properties like crystallite size and lattice strain. mdpi.com

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Lattice Parameters | a, b, c (in Å) |

| Unit Cell Volume | V (in ų) |

| Phase Purity | Identification of crystalline phases present |

Porosimetry for Material Morphology

Porosimetry techniques are used to characterize the pore structure of a material, providing data on pore size, volume, and surface area. Gas adsorption is a common method, where a gas (typically nitrogen at 77 K) is allowed to adsorb onto the surface of the material at various pressures. nist.gov Analysis of the resulting adsorption-desorption isotherm, often using the Brunauer-Emmett-Teller (BET) model, yields the specific surface area. The Barrett-Joyner-Halenda (BJH) model can be applied to determine the pore size distribution. nih.gov

When this compound is used to modify the surface of porous materials (e.g., mesoporous silica) or to construct porous metal-phosphonate frameworks, porosimetry is essential for characterizing the resulting morphology. nih.govnih.gov For example, the modification of mesoporous silica (B1680970) nanoparticles with a phosphonate-functionalized linker can result in materials with a large specific surface area and a narrow pore size distribution, which is critical for applications like selective enrichment of biomolecules. nih.gov

| Parameter | Typical Measurement | Method |

|---|---|---|

| Specific Surface Area | m²/g | BET (N₂ Adsorption) |

| Average Pore Size | nm | BJH (N₂ Adsorption) |

| Total Pore Volume | cm³/g | N₂ Adsorption |

Dilatometry for Thermal Expansion Studies

Dilatometry is an analytical technique that measures the dimensional changes of a material as a function of temperature under a controlled atmosphere. eag.comtainstruments.com In a typical experiment, a sample is heated or cooled within a furnace, and its change in length is precisely measured by a push-rod system. eag.com This data is used to determine key thermal properties, including the coefficient of thermal expansion (CTE), the glass transition temperature (T₉), and the softening point (Tₛ). prom.stekb.eg

This technique is particularly relevant for analyzing composite materials, polymers, or glasses that incorporate phosphonate compounds. ekb.egnih.govdtic.mil The addition of this compound as a filler, surface modifier, or network component can significantly alter the thermal expansion behavior of a material. Careful analysis of dilatometric curves reveals how these additives affect properties like the glass transition temperature, which is crucial for predicting material performance across a range of temperatures. ekb.egdtic.mil

| Parameter | Symbol | Description |

|---|---|---|

| Coefficient of Thermal Expansion | α or CTE | The fractional change in length per degree of temperature change. |

| Glass Transition Temperature | T₉ | The temperature at which an amorphous material transitions from a hard, glassy state to a softer, rubbery state. |

| Softening Temperature | Tₛ or Td | The temperature at which the material begins to deform under its own weight. |

Chromatography for Mixture Separation and Product Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures, synthetic byproducts, or environmental samples. Due to the polar nature of the phosphonate group, specialized chromatographic methods are often employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, also referred to as octylphosphonic acid (OPA). A specific method utilizes a mixed-mode column, which allows for multiple interaction mechanisms to retain the analyte effectively sielc.com. The combination of a hydrophobic alkyl chain and a polar, ionizable phosphonic acid group makes mixed-mode chromatography particularly suitable. One established method uses a Newcrom A mixed-mode column with a mobile phase comprising water and acetonitrile, buffered with formic acid sielc.com. This setup enables the retention and measurement of OPA, which can be detected using a charged aerosol detector (CAD) sielc.com. HPLC coupled with mass spectrometry (HPLC-MS) is another powerful technique for the analysis of n-octylphosphonic acid, offering high sensitivity and specificity analytice.com.

The analysis of phosphonates can be challenging due to their high polarity and potential for metal chelation amazonaws.com. In some cases, derivatization is used to improve chromatographic behavior and detection. For instance, the phosphonic acid groups can be esterified, or other functional groups within the molecule can be tagged with a chromophore or fluorophore to enhance detection amazonaws.com. For example, imine groups in phosphonate breakdown products have been derivatized using 9-fluorenyl methylchloroformate (FMOC) to allow for fluorescence detection amazonaws.com.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | sielc.com |

| Analyte | Octylphosphonic Acid (OPA) | sielc.com |

| Stationary Phase (Column) | Newcrom A (Mixed-Mode) | sielc.com |

| Mobile Phase | Water/Acetonitrile (MeCN) with Formic Acid buffer | sielc.com |

| Detection | Charged Aerosol Detection (CAD) | sielc.com |

Dynamic Light Scattering (DLS) for Self-Assembled Structures

This compound's amphiphilic nature as a surfactant enables it to form self-assembled structures, such as micelles, in solution above a certain concentration known as the critical micelle concentration (cmc) sielc.comresearchgate.net. Dynamic Light Scattering (DLS) is a non-invasive technique ideally suited for characterizing the size and size distribution of these supramolecular assemblies in solution malvernpanalytical.com.

DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion malvernpanalytical.com. Analysis of these fluctuations yields the translational diffusion coefficient of the particles. The hydrodynamic radius (Rh) of the micelles can then be calculated using the Stokes-Einstein equation muser-my.com. This technique is highly sensitive to changes in micelle size, capable of monitoring variations of less than one nanometer malvernpanalytical.com.

For alkylphosphonic acids and other surfactants, DLS can be used to study how micellar properties are influenced by various factors, including surfactant concentration, pH, ionic strength, and temperature malvernpanalytical.commuser-my.com. For example, changes in pH can alter the protonation state of the phosphonic acid headgroup, affecting intermolecular repulsion and, consequently, micelle size and aggregation number muser-my.com. Similarly, increasing the ionic strength of the solution can screen electrostatic repulsions between headgroups, often leading to changes in micelle structure researchgate.net. Given that this compound is a surfactant, DLS is a critical tool for investigating its aggregation behavior and the stability of the resulting colloidal systems sielc.commdpi.com.

Microscopic Techniques (e.g., AFM, FESEM) for Surface Morphology and Network Formation

Microscopic techniques, particularly Atomic Force Microscopy (AFM), are indispensable for visualizing the surface morphology and network formation of this compound when it self-assembles on solid substrates. As a surfactant, it can form highly ordered self-assembled monolayers (SAMs) on various oxide surfaces like mica, silicon oxide, and aluminum oxide sielc.comscientific.netacs.org.

AFM provides nanoscale topographical information about a surface. In the context of this compound SAMs, AFM can be used to observe the entire process of layer formation, from the initial nucleation of molecular islands on the substrate to their growth and eventual coalescence into a complete monolayer scientific.netresearchgate.net. Studies on octylphosphonic acid (OcPA) have shown that it forms monolayer-height domains on mica surfaces scientific.netresearchgate.net. The height of these islands has been measured to be approximately 1.46 ± 0.22 nm, which is in excellent agreement with the calculated molecular length of OcPA (~1.4 nm), confirming the formation of a vertically oriented monolayer scientific.netresearchgate.net.

Furthermore, AFM can reveal details about the packing and order of the molecules within the assembly. The root mean square (RMS) roughness of the surface, as measured by AFM, can indicate the uniformity and completeness of the monolayer sci-hub.se. For instance, a well-formed SAM will have a surface roughness comparable to the underlying substrate princeton.edu. AFM has also been used to investigate mixed-monolayer systems, for example, by co-assembling octylphosphonic acid with longer-chain phosphonic acids like octadecylphosphonic acid, to study phase separation and domain formation nih.gov. The ability of this compound to form robust, hydrogen-bonded networks on surfaces can also be directly visualized and characterized by these microscopic methods rsc.org.

| Parameter | Value | Substrate | Reference |

|---|---|---|---|

| Analyte | Octylphosphonic Acid (OcPA) | Mica | scientific.netresearchgate.net |

| Assembly Type | Self-Assembled Monolayer (SAM) | Mica | scientific.netresearchgate.net |

| Measured Island Height | 1.46 ± 0.22 nm | Mica | scientific.netresearchgate.net |

| Calculated Molecular Length | ~1.4 nm | N/A | scientific.netresearchgate.net |

| RMS Roughness of SAM | 0.26 nm | SiO₂/Si | princeton.edu |

| RMS Roughness of Substrate | 0.21 nm | SiO₂/Si | princeton.edu |

Theoretical and Computational Investigations of Octyl Hydrogen Phosphonate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of octyl hydrogen phosphonate (B1237965).

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and condensed matter. For octyl hydrogen phosphonate, DFT calculations provide a detailed picture of its molecular orbitals, charge distribution, and the nature of its chemical bonds.

DFT studies have been employed to understand the electronic properties of phosphonic acids and their interaction with metal oxide surfaces. These calculations help in determining parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical in predicting the chemical reactivity and electronic behavior of the molecule. The phosphonate group is the active part of the molecule, and its interaction with surfaces is a key area of investigation. The long alkyl chain, in this case, the octyl group, primarily influences the self-assembly and orientation of the molecules on a surface.

Analysis of Ligand Binding Modes and Orientation on Surfaces

The interaction of this compound with various surfaces is a central theme in its theoretical investigations. These studies are vital for applications such as corrosion inhibition, surface functionalization, and the creation of self-assembled monolayers (SAMs). DFT calculations have been used to explore the adsorption and binding of octylphosphonic acid (the protonated form of this compound) on a variety of surfaces, including aluminum oxide and other metal oxides. acs.org

Several binding modes of the phosphonate headgroup to a metal oxide surface are possible: monodentate, bidentate, and tridentate. The preferred binding mode depends on the specific surface, the presence of hydroxyl groups, and environmental conditions. For instance, on aluminum oxide, it has been shown that rather than a simple monolayer, a multilayer growth mechanism, specifically a Stranski-Krastanov growth mode, can occur. acs.org The initial layer of octylphosphonic acid binds strongly to the surface, followed by the growth of subsequent layers.

The orientation of the octyl chains is also a critical factor. In a well-ordered self-assembled monolayer, the alkyl chains tend to align, leading to a hydrophobic surface. The tilt angle of these chains with respect to the surface normal is a key parameter that can be predicted from theoretical calculations and correlated with experimental data.

Table 1: Theoretical Data on the Interaction of Alkylphosphonic Acids with Surfaces

| Compound | Surface | Method | Key Findings |

|---|---|---|---|

| n-Octylphosphonic Acid | Aluminum Oxide | XPS, AFM | Forms a multilayer via a Stranski-Krastanov growth mechanism. acs.org |

| Alkylphosphonic Acids | Metal Oxides | General Review | Forms a protective self-assembled layer via metal-oxygen-phosphorus bonds. researchgate.net |

| Phosphonic Acids | Ferria (Iron Oxide) | FTIR | Binds to the surface via deprotonation and coordination, with a characteristic broad peak for the delocalized P-O bond. |

Complexation Energy Evaluations

DFT can be used to calculate the complexation energies of this compound with various metal ions. These calculations are crucial for understanding its potential as a chelating agent. The binding energy between the phosphonate headgroup and a metal ion can be determined, providing insights into the stability and selectivity of the resulting complex.

The calculations typically involve optimizing the geometry of the phosphonate-metal ion complex and comparing its energy to that of the individual, non-interacting species. The deprotonation state of the phosphonic acid is a critical factor, as deprotonated ligands form significantly stronger bonds with metal ions. nih.gov The primary nature of the coordination bond between metal ions and organic ligands like phosphonates is electrostatic interaction. nih.gov

Reaction Mechanism Elucidation

Theoretical modeling plays a significant role in understanding the reaction mechanisms involving this compound, from its formation to its interactions with other molecules.

Theoretical Modeling of C-P Bond Formation Pathways

The formation of the carbon-phosphorus (C-P) bond is a fundamental step in the synthesis of this compound. While experimental methods for C-P bond formation are well-established, theoretical modeling provides a deeper understanding of the reaction pathways and transition states involved.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Intermolecular interactions, particularly hydrogen bonding, are critical in determining the bulk properties and surface assembly of this compound. The P-OH groups of the phosphonic acid headgroup can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks.

Computational studies can model these interactions, providing information on the geometry and strength of the hydrogen bonds. amazonaws.com These networks play a crucial role in the stability of self-assembled monolayers and in the crystal packing of the compound. The presence of water can also significantly influence the hydrogen-bonding network. While the general principles of hydrogen bonding in phosphonic acids are understood, detailed computational studies specifically on the hydrogen-bonding networks of this compound are an area that would benefit from further investigation.

Study of Ion Exchange and Solvation Mechanisms

Theoretical and computational studies have provided significant insights into the ion exchange and solvation mechanisms of phosphonate-based materials. The ion exchange behavior of these materials is primarily attributed to the presence of structural hydroxyl groups, where the hydrogen of the -OH groups serves as the cation exchange site chem-soc.si.

Novel hybrid ion exchange materials, such as zirconium-hydroxy ethylidene diphosphonate (ZrHEDP), have been synthesized and characterized for their ion exchange properties chem-soc.si. The capacity for ion exchange is a critical parameter; for instance, the Na+ ion exchange capacity for ZrHEDP has been determined to be 3.18 meq/g by the column method chem-soc.si. The chemical stability of such materials has been assessed in various media, including acids, bases, and organic solvents, which is crucial for their practical application chem-soc.si.

Computational models are employed to understand the underlying mechanisms of interaction. The chemical reactivity of phosphonate derivatives can be interpreted using quantum descriptors derived from Density Functional Theory (DFT), such as frontier molecular orbitals (HOMO, LUMO), Hirshfeld charges, and molecular electrostatic potential researchgate.netnih.govuaeh.edu.mx. These descriptors help in predicting the interaction mechanisms between the phosphonate groups and various ions researchgate.netnih.gov. For example, theoretical results indicate that the oxygen atom of the P=O group plays a significant role in the interaction mechanism with biological targets researchgate.netnih.govuaeh.edu.mx. The adsorption process of ions onto phosphonate-functionalized materials is complex and can involve different mechanisms, including chemical reactions and diffusion scielo.org.mx. Kinetic models, such as pseudo-first-order and pseudo-second-order mechanisms, are often tested to explain the experimental data, suggesting a chemical reaction between the target ions and the phosphonate functional groups scielo.org.mx.

The table below summarizes the ion exchange capacity and characterization methods for a representative metal phosphonate material.

| Material | Functional Group | Target Ion | Ion Exchange Capacity (meq/g) | Characterization Methods |

| Zirconium-hydroxy ethylidene diphosphonate (ZrHEDP) | Phosphonate (-PO(OH)₂) | Na⁺ | 3.18 | Elemental Analysis (ICP-AES), Thermal Analysis (TGA, DSC), FT-IR, X-ray Diffraction |

Table 1: Ion exchange characteristics of a novel metal phosphonate material, as detailed in the research chem-soc.si.

Molecular Dynamics and Simulation

Molecular dynamics (MD) and other simulation techniques are powerful tools for investigating the behavior of this compound and similar amphiphilic molecules at an atomistic level. These methods provide detailed insights into dynamic processes that are often inaccessible through experimental means alone uakron.edu.

Coarse-grained (CG) molecular dynamics simulations are particularly effective for modeling the self-assembly of complex systems over longer time and length scales nih.gov. In these models, groups of atoms are represented as single beads, allowing for the simulation of large-scale phenomena like the formation of micelles, vesicles, or lipid bilayers semanticscholar.org.

Simulations have been used to investigate the self-assembly of liposomes and the interaction of octanoylated derivatives with them nih.gov. In one study, randomly distributed lipids were shown to spontaneously aggregate and form a liposome (B1194612) within 2 microseconds of CG simulation nih.gov. The inclusion of molecules with octyl chains, such as octanoylated hyaluronic acid, demonstrates a clear mechanism of interaction. The hydrophobic octyl groups spontaneously insert into the phospholipid bilayer of the liposome, effectively anchoring the molecule to the surface and enhancing the structural stability of the assembly nih.gov. This process is driven by a combination of electrostatic and hydrophobic interactions nih.gov.

The kinetics of this insertion can be tracked in simulations, showing that an octyl chain can attach to a liposome surface and insert into the hydrophobic core in under a microsecond nih.gov. This predictive modeling is crucial for understanding how phosphonate-based amphiphiles might self-assemble in solution or interact with biological membranes. The driving forces behind these assemblies, such as hydrogen bonding and hydrophobic interactions among pendant groups, can be confirmed and quantified through MD simulations uakron.edu.

The table below outlines typical parameters and findings from a coarse-grained simulation of lipid self-assembly.

| System Component | Simulation Time (µs) | Key Observation | Driving Interactions |

| DOTAP, DOPE, DOPC Lipids | 2.0 | Spontaneous formation of a liposome from a random distribution | Hydrophobic effect |

| Octanoylated Hyaluronic Acid | >0.7 | Spontaneous insertion of octyl groups into the liposome's hydrophobic core | Hydrophobic interactions, Electrostatic interactions |

Table 2: Summary of a coarse-grained molecular dynamics simulation showing the self-assembly of lipids and the subsequent interaction with an octanoylated polymer nih.gov.

Molecular dynamics simulations provide detailed atomistic insights into the conformational states and interfacial behavior of phosphonate-containing molecules nih.gov. These simulations are essential for understanding how these molecules interact with various surfaces, such as minerals, or at fluid interfaces like air-water or oil-water nih.govresearchgate.net.

Studies on the adsorption of phosphonate-based scale inhibitors on calcite surfaces reveal that they predominantly adsorb as hydrated outer-sphere surface complexes within the Stern double layer nih.gov. This indicates that the phosphonate group does not bind directly to the mineral surface but interacts through a layer of water molecules. This behavior contrasts with carboxylate-based inhibitors, which can form both inner-sphere and outer-sphere complexes nih.gov. The weaker adsorption of phosphonates can be advantageous in certain applications by reducing material loss into formations nih.gov.

The interfacial behavior of amphiphilic molecules, which have both hydrophilic (like the phosphonate head) and hydrophobic (like the octyl tail) parts, is complex. MD simulations can explore the molecular interactions, such as van der Waals and electrostatics, that govern their arrangement in the interfacial region researchgate.net. Key analytical methods used in these simulations include:

Radial Distribution Functions (RDFs): To understand the local structure and arrangement of molecules.

Interfacial Thickness Analysis: To characterize the width and properties of the interface.

Hydrogen Bond Analysis: To quantify the specific interactions between molecules and with the solvent researchgate.net.

Furthermore, simulations of octanoylated hyaluronic acid coating a liposome show the octyl groups adopting specific conformations as they penetrate the hydrophobic membrane core to a depth of about 1.4 nm, while the hydrophilic backbone remains on the surface nih.gov. This detailed conformational and interfacial data is vital for designing functional nanomaterials and understanding the mechanisms of surface-active agents uakron.edu.

Applications in Advanced Materials Science and Engineering Research

Surface Science and Interface Engineering

The ability of the phosphonate (B1237965) group to form strong, hydrolytically stable bonds with a variety of metal and metal oxide surfaces makes octyl hydrogen phosphonate a key compound in surface and interface engineering.

This compound and other alkyl phosphonic acids are known to spontaneously form highly ordered, self-assembled monolayers (SAMs) on a wide range of substrates. The phosphonic acid headgroup strongly chemisorbs to surface hydroxyl groups present on metal oxides, creating robust linkages (e.g., Al–O–P), while the alkyl chains orient away from the surface, driven by van der Waals interactions. This process allows for precise control over the surface properties of materials.

Research has demonstrated the successful formation of octyl phosphonate SAMs on various substrates, including:

Aluminum Oxide (Al₂O₃): Studies have detailed the deposition of n-octylphosphonic acid on aluminum oxide surfaces from both solution and vapor phases. While often forming a monolayer, one study using X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) found that under certain conditions, an organic multilayer can form via a Stranski-Krastanov growth mechanism. A vapor-phase deposition method has also been demonstrated as a viable 'dry' alternative to the more common solution-based processes.

Silicon Oxide (SiO₂): Dense organophosphonate films, including those from octylphosphonate, have been successfully bonded to the native oxide surface of silicon. These films can achieve packing densities corresponding to a cross-sectional area of about 18.5 Ų/molecule, which is consistent with close-packed alkyl chains.

Other Metal Oxides: The versatility of phosphonic acids for SAM formation extends to other technologically important oxides such as titanium oxide (TiO₂), hafnium oxide (HfO₂), and indium tin oxide (ITO). Research on various alkanephosphonic acids on ITO has shown that longer-chain SAMs are generally more highly ordered than their short-chain counterparts.

Metals and Alloys: Phosphonic acids form robust and ordered films on the native oxides of metals and alloys like nitinol (B1230138) (NiTi), providing a method to control the surface properties of these materials for applications such as medical implants.

The formation and quality of these SAMs are influenced by factors including the substrate chemistry, the length of the alkyl chain, the concentration of the solution, and the deposition method.

Table 1: Research Findings on Octyl Phosphonate SAM Formation

| Substrate | Deposition Method | Key Findings | Characterization Techniques |

|---|---|---|---|

| Aluminum Oxide (Al₂O₃) | Solution Deposition | Formation of an organic multilayer was observed, with a Stranski-Krastanov growth mechanism identified. | X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM) |

| Aluminum Oxide (Al₂O₃) | Vapor-Phase Deposition | Demonstrated a viable 'dry' alternative to solution processing; monolayer thickness of ~1 nm was achieved at 25°C. | Fourier-Transform Infrared Spectroscopy (FTIR), Capacitance Measurements |

| Silicon (native oxide) | Tethering by Aggregation and Growth (T-BAG) | Achieved dense films with molecular packing close to that of crystalline structures; coverage of ~0.90 nmol/cm². | Quartz Crystal Microbalance (QCM), AFM, X-ray Reflectivity |

| Titanium Oxide (TiO₂) | Solution Deposition | Resulted in a hydrophobic surface with a static water contact angle of 110 ± 2°. | Contact Angle Goniometry |

In the field of optoelectronics, the surface chemistry of semiconductor nanocrystals, such as perovskites and quantum dots, is critical to their performance. Surface defects act as trap states for charge carriers, leading to non-radiative recombination and reduced photoluminescence quantum yield (PLQY). This compound has emerged as a highly effective surface passivating agent.

Research has shown that the phosphonate headgroup can effectively bind to uncoordinated metal cations (e.g., Pb²⁺) on the nanocrystal surface, neutralizing these defect sites.

Cesium Lead Halide Perovskites: For CsPbCl₃ nanocrystals, which often suffer from deep trap states, passivation with octyl phosphonic acid (OPA) is at the forefront of effective strategies. Treatment with OPA has been shown to produce a tenfold enhancement in photoluminescence and an increase in carrier lifetime, without altering the nanocrystal morphology or crystalline structure.

Blue-Emissive Perovskites: In blue-emissive Ruddlesden-Popper (RP) perovskites, OPA has been used as a surface modifier to passivate uncoordinated Pb²⁺ defects. This dual role as a surface modifier and crystallization modulator resulted in films with a PLQY as high as 50% and a significant enhancement in the external quantum efficiency (EQE) of light-emitting diodes (LEDs). The P=O and P-O bonds within the phosphonic acid group are believed to be crucial for this effective passivation.

The use of phosphonic acids and other phosphorus-based ligands represents a general and effective strategy for mitigating surface traps in various types of semiconductor nanocrystals, thereby unlocking their full potential for applications in LEDs, solar cells, and other optoelectronic devices.

Table 2: Research Findings on Perovskite Nanocrystal Passivation with Octyl Phosphonate

| Nanocrystal System | Role of Octyl Phosphonate | Key Research Finding |

|---|---|---|

| Cesium Lead Chloride (CsPbCl₃) | Surface Passivating Ligand | Achieved an enhancement factor of ~10 in photoluminescence and increased carrier lifetime to 5.9 ns. |

| Blue-Emissive RP Perovskites | Surface Modifier & Crystallization Modulator | Passivated uncoordinated Pb²⁺ defects, resulting in a PLQY of up to 50% and improved LED device efficiency. |

The formation of dense, strongly-adsorbed phosphonate monolayers provides an effective barrier against corrosive agents, making this compound a subject of research for corrosion inhibition. The primary mechanism involves the chemisorption of the phosphonate onto the metal's native oxide surface, creating a hydrophobic and hydrolytically stable film that isolates the metal from the aggressive environment.

Key research findings include:

Steel: Octylphosphonic acid (OPA) has been evaluated as a corrosion inhibitor for steel in aqueous solutions at slightly alkaline pH values, conditions relevant to industrial metalworking fluids. Studies comparing OPA to other phosphonic acids showed that at a concentration of 18.8 mmol/L, it provided significant corrosion protection. The inhibition mechanism is attributed to the formation of a protective film of metal phosphonate.

Galvanized Steel: Self-assembling films of octylphosphonic acid have been investigated for the protection of galvanized steel. These films were found to enhance hydrophobicity and reduce wear, which are valuable properties for temporary corrosion protection and for promoting the adhesion of subsequent coatings. The formation of a protective layer of zinc phosphonate is believed to be responsible for the inhibitive effect.

The strong binding of the phosphonate headgroup to metal oxides makes these inhibitors particularly effective compared to other organic molecules like carboxylic acids or thiols, which may form less stable bonds.

Table 3: Research Findings on Corrosion Inhibition by Octyl Phosphonate

| Metallic Surface | Corrosive Environment | Inhibition Mechanism | Efficacy/Key Observation |

|---|---|---|---|

| Steel | Aqueous solution (alkaline pH) | Formation of a protective surface film. | Provided significant corrosion protection at 18.8 mmol/L concentration. |

| Galvanized Steel | Atmospheric corrosion simulation | Formation of a hydrophobic, self-assembled monolayer. | Enhanced hydrophobicity and wear resistance, providing temporary corrosion protection. |

The amphiphilic nature of this compound makes it an excellent agent for modulating the wetting behavior of surfaces. When a SAM is formed, the hydrophobic octyl chains are exposed outwards, transforming an initially hydrophilic metal oxide surface into a hydrophobic one.

This change is quantified by measuring the water contact angle. For instance, research on titania films demonstrated that the formation of an octyl phosphonic acid SAM resulted in a surface with a static water contact angle that plateaued at 110 ± 2°, indicating a significant increase in hydrophobicity. Similarly, studies on galvanized steel showed that treatment with phosphonate films, including those from octylphosphonic acid, enhanced the surface's hydrophobicity. This ability to control wettability is crucial for applications such as anti-fouling surfaces, moisture-repellent coatings, and controlling fluid flow in microfluidic devices.

Polymer Science and Composite Materials

The reactivity of the phosphonate group allows for its incorporation into polymeric structures, leading to the development of advanced materials with tailored properties.

Phosphonates, which are a class of phosphoesters, can be integrated into polymer chains to create polyphosphonates. These polymers are of interest for biomedical applications and as flame-retardant materials. Research in this area includes the synthesis of polymers with a stable carbon-phosphorus linkage in the polymer backbone. While direct polymerization of this compound is not typical, monomers containing phosphonate ester groups are used. For example, phosphonate functionalities can be incorporated by:

Grafting: Styrene-divinylbenzene copolymer microbeads have been functionalized by grafting them with phosphonate ester groups through an Arbuzov-type reaction. These functionalized polymers can then be used as chelating resins for metal ion adsorption.

Copolymerization: Monomers such as diethyl vinyl phosphonate can be copolymerized with ethylene (B1197577) to yield linear random poly(ethylene-co-diethyl vinyl phosphonate). This creates a polyethylene (B3416737) backbone with pendant phosphonate groups that can interact with nanoparticles.

Post-polymerization Modification: Functional polymers can be created and subsequently used to form composite materials. For instance, poly(ethylene-co-vinyl phosphonic acid) has been used to create composite particles with CdSe/CdS quantum dots, where the phosphonic acid groups serve to embed and stabilize the nanoparticles within the polymer matrix.

These approaches allow for the creation of novel polymer systems where the phosphonate moiety imparts specific functionalities, such as metal chelation, nanoparticle stabilization, or modified degradation profiles.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The phosphonate group is a robust anchoring group for constructing metal-organic frameworks (MOFs) and coordination polymers due to its strong affinity for a wide range of metal ions, including hard cations like Ti(IV) and Zr(IV). nih.gov This strong bonding results in frameworks with high chemical and thermal stability. nih.gov In this context, alkyl phosphonates like this compound serve as organic linkers that connect metal centers.

The length and nature of the alkyl chain play a crucial role in determining the final structure and properties of the MOF. The use of linear alkyl phosphonate linkers has been shown to produce layered or pillared-layered structures. The octyl group, being a relatively long alkyl chain, influences the interlayer spacing and can introduce hydrophobicity into the framework's pores. This modification of the pore environment is a key strategy in tuning the MOF for specific applications, such as selective adsorption or catalysis. While carboxylate-based MOFs are more common, phosphonate-based frameworks often exhibit enhanced stability, which is a significant advantage for practical applications. nih.gov The introduction of functional groups via the linker, such as the hydroxyl group in this compound, can also lead to novel topologies and enhanced chemical properties within the final framework. nih.gov

Table 1: Influence of Linker Characteristics on MOF Properties

| Linker Component | Influence on MOF Structure/Property | Reference |

|---|---|---|

| Phosphonate Group | Forms strong, stable bonds with metal ions, enhancing thermal and chemical stability. | nih.gov |

| Octyl Chain | Influences interlayer spacing, introduces hydrophobicity, and can affect overall porosity. | nih.gov |

| Hydroxyl Group | Can participate in hydrogen bonding and offers a site for post-synthetic modification. | nih.gov |

Applications in Pigment Modification and Dispersion

The surface treatment of inorganic pigments is critical for their effective use in paints, coatings, and polymer composites. Agglomeration of pigment particles can degrade optical and mechanical properties. N-octylphosphonic acid (OPA), a compound closely related to this compound, has been investigated as a surface modification agent for titanium dioxide (TiO2) pigments. researchgate.nettaylorfrancis.com

Research has shown that treating TiO2 nanoparticles with OPA grafts the phosphonate group onto the pigment surface through stable Ti-O-P bonds. researchgate.net The outward-facing octyl chains form a hydrophobic layer, which significantly improves the pigment's dispersion in organic media and polymer matrices like epoxy resins. researchgate.nettaylorfrancis.com This enhanced dispersion prevents particle aggregation and leads to materials with superior optical properties. For instance, an epoxy hybrid film containing 66.3 mass% of OPA-modified TiO2 exhibited excellent transparency, with transmittance above 94% in the visible range (400–800 nm), and a significantly increased refractive index of 1.74 compared to 1.51 for the pure epoxy resin. researchgate.net Solid-state NMR studies confirm that the OPA chemisorbs onto the TiO2 surface, creating an ordered assembly that provides protection against hydrolysis. researchgate.net

Table 2: Effect of n-Octylphosphonic Acid (OPA) on TiO₂ Pigment Properties

| Property | Observation | Reference |

|---|---|---|

| Surface Bonding | OPA grafts onto TiO₂ surface via Ti-O-P bonds. | researchgate.net |

| Dispersion | Improves dispersion in epoxy resins and other organic media. | researchgate.net |

| Optical Transparency | Hybrid film with 66.3% TiO₂ maintained >94% transmittance. | researchgate.net |

| Refractive Index | Increased from 1.51 (pure epoxy) to 1.74 (TiO₂ hybrid film). | researchgate.net |

| Hydrophobicity | Optimized at surface concentrations of approx. 6 to 10 x 10⁻⁶ mol/m². | taylorfrancis.com |

Separation Science and Extraction

Research into Actinide and Lanthanide Extraction Systems

The separation of actinides from lanthanides is a crucial step in the management of used nuclear fuel. Organophosphorus compounds are widely studied as extractants in solvent extraction processes for this purpose. Research has investigated the extraction behavior of actinides and lanthanides using various bifunctional H-phosphonates, including dioctylhydrogen phosphonate (DOHP).

These H-phosphonate compounds exhibit a dual extraction mechanism. At lower acidities, extraction proceeds through a cation exchange mechanism involving the P-OH group, which exists in tautomeric equilibrium with the P-H bond. At higher acidities, the extraction mechanism shifts to solvation via the phosphoryl (P=O) group. This dual behavior allows for versatile control over the separation process. Studies indicate that H-phosphonates like DOHP have potential applications in the pre-concentration of large volumes of dilute solutions containing uranium and plutonium. The length of the alkyl group, such as the octyl chains in DOHP, influences the physicochemical properties of the extractant, including its solubility and phase behavior.

Evaluation as Chelating Agents in Industrial Chemistry

Phosphonates are well-established as highly effective chelating agents, capable of forming stable complexes with a variety of metal ions. researchgate.net This ability is leveraged in numerous industrial applications, including water treatment, detergents, and the textile and paper industries, to control metal ions that can cause unwanted precipitation or catalytic degradation. researchgate.netalanplewis.com

This compound functions as a chelating agent through its phosphonate group, which can act as a mono-, bi-, or even tridentate ligand. alanplewis.com The presence of the octyl group imparts significant hydrophobicity to the molecule. This dual nature—a strong, hydrophilic chelating head and a long, hydrophobic tail—makes it an effective surfactant-chelator. It is particularly useful in systems where metal ions need to be sequestered at interfaces or within non-aqueous phases. For example, in industrial cleaning or metal finishing, such compounds can help control water hardness and prevent the deactivation of other process chemicals by sequestering problematic metal ions. green-mountainchem.com

Table 3: Industrial Applications of Phosphonate-Based Chelating Agents

| Industry | Application | Function | Reference |

|---|---|---|---|

| Water Treatment | Cooling waters, desalination systems | Inhibit scale formation, sequester metal ions. | alanplewis.com |

| Detergents & Cleaning | Laundry detergents, industrial cleaners | Control water hardness, stabilize bleach. | alanplewis.com |

| Pulp & Paper | Chlorine-free bleaching | Complex heavy metals that inactivate peroxide. | alanplewis.com |

| Textile | Dyeing and finishing processes | Sequester metal ions to ensure color consistency. | researchgate.net |

| Oil & Gas | Oilfield water treatment | Inhibit mineral scale formation. | alanplewis.com |

Investigation of Scale Inhibition Phenomena

The formation of inorganic scale, such as calcium carbonate (CaCO₃) and barium sulfate (B86663) (BaSO₄), is a major operational problem in oilfields and industrial water systems. nih.gov Phosphonates are among the most effective classes of chemical scale inhibitors used to manage this issue. nih.govhw.ac.uk They function as "threshold inhibitors," meaning they can prevent scale formation at concentrations far below the stoichiometric amount required for chelation.

The mechanism of inhibition involves the adsorption of the phosphonate molecule onto the active growth sites of newly forming mineral crystals. nih.gov This adsorption blocks further crystal growth and prevents the agglomeration and deposition of scale particles. The performance of phosphonate inhibitors can be influenced by brine composition. For instance, the presence of divalent cations like Ca²⁺ can be beneficial for the inhibition of barite (BaSO₄) scale by certain phosphonates. hw.ac.uk Research on various phosphonate structures has shown that their effectiveness is dependent on factors like the saturation ratio of the scaling mineral and the concentration of other ions in the water. hw.ac.ukresearchgate.net The octyl group in this compound would contribute to its adsorption characteristics on mineral surfaces, potentially enhancing its performance in specific brine chemistries.

Table 4: Research Findings on Phosphonate Scale Inhibition

| Factor | Finding | Reference |

|---|---|---|

| Inhibition Mechanism | Adsorption onto active crystal growth sites, blocking further growth and agglomeration. | nih.gov |

| Inhibitor Type | Phosphonates act as effective threshold inhibitors for CaCO₃ and BaSO₄. | nih.gov |

| Influence of Ca²⁺ | The presence of calcium ions can have a beneficial effect on the performance of some phosphonate inhibitors against barite scale. | hw.ac.uk |

| Performance Factors | Inhibition efficiency is affected by the scale's saturation ratio and the molar ratio of Ca²⁺/Mg²⁺ in the brine. | hw.ac.uk |

| Iron Contamination | High levels of dissolved iron can reduce the performance of some conventional phosphonate inhibitors against calcium carbonate scale. | spe.org |

Environmental and Biological Research Perspectives Excluding Prohibited Content

Environmental Chemical Behavior

The environmental fate and behavior of octyl hydrogen phosphonate (B1237965) are governed by its interactions with various environmental compartments, its susceptibility to degradation processes, and its chemical form in aqueous systems. Research in this area provides insights into its persistence, mobility, and potential ecological influence.

Adsorption and Interaction Dynamics with Environmental Matrices

The interaction of phosphonates with environmental surfaces such as minerals and organic matter is a key factor in determining their environmental mobility and bioavailability. Studies on similar phosphonate compounds indicate that their adsorption is significantly influenced by the chemical nature of the adsorbent and the aqueous chemistry.

Phosphonates, as a class of compounds, exhibit strong adsorption to iron oxide surfaces, such as goethite (α-FeOOH). This adsorption is pH-dependent, with nearly 100% adsorption occurring at lower pH values (below 8.0) and decreasing as the pH becomes more alkaline nih.govosti.gov. The process is thought to involve the formation of surface complexes between the phosphonate functional group and the iron oxide surface nih.gov.

Research on α-hydroxyoctyl phosphonic acid (HPA), a compound structurally related to octyl hydrogen phosphonate, has provided specific insights into its interaction with the mineral ilmenite (B1198559) (FeTiO₃). The adsorption of HPA on ilmenite is a chemisorption process, where the phosphonate group reacts with the iron or titanium species on the mineral surface researchgate.netcapes.gov.br. This interaction is pH-dependent, with optimal adsorption observed around pH 9.0 researchgate.netcapes.gov.br. Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses have confirmed that the phosphonate group is directly involved in the binding to the mineral surface researchgate.net.

The presence of other ions, particularly calcium, can also influence the adsorption of phosphonates. Calcium ions have been shown to have a positive effect on the adsorption of phosphonates on granular ferric hydroxide (B78521) (GFH), likely due to the formation of ternary surface complexes mdpi.com.

While direct studies on the adsorption of this compound on soil and sediment are limited, the behavior of analogous compounds suggests that it would readily adsorb to soil components rich in iron and aluminum oxides. The long octyl chain would also contribute to hydrophobic interactions with soil organic matter, further influencing its partitioning and mobility in the subsurface environment.

Table 1: Adsorption Characteristics of a Related Phosphonate Compound

| Compound | Adsorbent | Adsorption Mechanism | Optimal pH for Adsorption | Influencing Factors |

| α-hydroxyoctyl phosphonic acid | Ilmenite (FeTiO₃) | Chemisorption via phosphonate group to Fe/Ti sites researchgate.netcapes.gov.br | ~9.0 researchgate.netcapes.gov.br | pH, presence of other metal ions researchgate.net |

Degradation Pathways in Environmental Systems (e.g., Biodegradation, Chemical, Photochemical)

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, chemical hydrolysis, and photochemical degradation.